2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-, monopotassium salt

Description

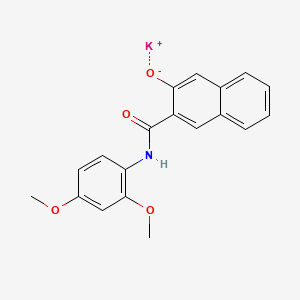

Chemical Structure: The compound features a naphthalene backbone substituted with a carboxamide group at position 2, a hydroxyl group at position 3, and an N-linked 2,4-dimethoxyphenyl moiety.

Properties

CAS No. |

101453-68-3 |

|---|---|

Molecular Formula |

C19H16KNO4 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

potassium;3-[(2,4-dimethoxyphenyl)carbamoyl]naphthalen-2-olate |

InChI |

InChI=1S/C19H17NO4.K/c1-23-14-7-8-16(18(11-14)24-2)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21;/h3-11,21H,1-2H3,(H,20,22);/q;+1/p-1 |

InChI Key |

IITIDYYHRCHKLK-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2[O-])OC.[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-, monopotassium salt typically involves the reaction of 2-naphthalenecarboxylic acid with N-(2,4-dimethoxyphenyl)amine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding amide. The hydroxyl group is then introduced through a hydroxylation reaction, and the final step involves the addition of potassium hydroxide to form the monopotassium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-, monopotassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, amines, alcohols, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of this compound is in the field of analytical chemistry, particularly in HPLC. It has been successfully analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, phosphoric acid can be replaced with formic acid. This method allows for the efficient separation and analysis of the compound and its impurities .

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC Column |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |

| Alternative for MS | Formic Acid |

| Particle Size | 3 µm (for fast UPLC applications) |

Anticancer Activity

Research indicates that derivatives of 2-Naphthalenecarboxamide exhibit anticancer properties. A study demonstrated that compounds similar to this naphthalenecarboxamide showed significant cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Polymer Chemistry

In material science, 2-Naphthalenecarboxamide derivatives are explored as additives in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of such compounds can lead to improved performance characteristics in polymers used for industrial applications .

Case Studies

- Case Study on HPLC Application :

- Anticancer Research :

- Antimicrobial Efficacy Study :

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-, monopotassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Compound A : 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-7-methoxy-, monopotassium salt (CAS 103369-17-1)

- Differences : Additional 7-methoxy and 4-chloro substituents on the phenyl ring.

- The extra methoxy group may alter solubility and metabolic stability .

Compound B : 2-Naphthalenecarboxamide, 4-[(2-chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxy (CAS 94333-54-7)

Counterion and Salt Form Comparisons

Compound C : 2-Naphthalenecarboxamide,N-(2,4-dimethylphenyl)-3-(phosphonooxy)-, disodium salt (CAS 96189-12-7)

- Differences: Phosphonooxy group replaces hydroxy at position 3; disodium salt instead of monopotassium.

- Impact: Phosphonooxy increases steric bulk and hydrophilicity. Sodium salts generally exhibit higher aqueous solubility than potassium salts but may differ in ionic strength .

Compound D : Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2)

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Solubility Trade-offs: Monopotassium salts balance moderate solubility and stability, whereas disodium or disulphonate derivatives prioritize solubility for industrial uses .

- Synthetic Flexibility : Substituent modifications (e.g., chloro, methoxy) enable tuning of electronic and steric properties for targeted applications .

Biological Activity

2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-, monopotassium salt (CAS Number: 2672-77-7) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H17NO4

- Molecular Weight : 323.34 g/mol

- InChI Key : BAROIKGEGXXQJO-UHFFFAOYSA-N

- LogP : 3.84 (indicating moderate lipophilicity)

The compound features a naphthalene backbone with a carboxamide functional group and methoxy substituents, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes its activity against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Hep G2 (liver) | ≤ 1.2 | Induction of apoptosis and cell cycle arrest |

| A549 (lung) | 1.46-2.90 | Inhibition of proliferation via apoptosis |

| MDA-MB-231 | 1.46-2.90 | Inhibition of estrogen-dependent pathways |

| HeLa (cervical) | Not reported | Potential inhibition of cell migration and invasion |

The compound demonstrated significant cytotoxic effects, particularly in estrogen-dependent breast cancer cells, suggesting potential use in treating hormone-responsive tumors .

Anti-inflammatory Activity

In addition to anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the IκB kinase-β (IKK-β), which plays a crucial role in inflammatory signaling pathways. This inhibition leads to reduced production of pro-inflammatory cytokines, thereby mitigating inflammation .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (Gram-positive) | 0.5 μg/mL |

| Escherichia coli (Gram-negative) | 2 μg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study published in MDPI reported that derivatives of naphthalenecarboxamides exhibited potent activity against various cancer cell lines, with specific focus on their mechanism involving apoptosis induction and cell cycle arrest. The results indicated that modifications to the naphthalene structure could enhance anticancer efficacy . -

Anti-inflammatory Mechanism :

Research on IKK inhibitors revealed that compounds similar to 2-naphthalenecarboxamide effectively suppressed inflammation in animal models by blocking NF-kB activation pathways. This suggests potential therapeutic applications in chronic inflammatory diseases . -

Antimicrobial Efficacy :

A comparative analysis of naphthalene derivatives demonstrated varying degrees of antimicrobial activity, with specific emphasis on their ability to disrupt bacterial cell membranes and inhibit growth. The results indicated that structural modifications could enhance their spectrum of activity against resistant strains .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

Methodological Answer:

- Synthesis : Azo coupling reactions under controlled pH (e.g., 4–6) and temperature (60–80°C) are commonly employed for naphthalenecarboxamide derivatives. For example, diazonium salt intermediates can be generated from substituted anilines and coupled with hydroxylated naphthalene precursors .

- Purification : Use membrane separation technologies (e.g., nanofiltration) or column chromatography with silica gel/pH-stable resins to isolate the monopotassium salt form .

- Characterization :

Q. How can researchers determine the compound’s physicochemical properties for experimental applications?

Methodological Answer:

- Solubility : Perform phase-solubility studies in buffered solutions (pH 2–12) to identify optimal dissolution conditions for biological assays. Polar aprotic solvents (e.g., DMSO) are typical for stock solutions .

- Stability : Conduct accelerated degradation studies (40–60°C, 75% RH) over 4–8 weeks, monitored via LC-MS to detect hydrolysis or oxidation byproducts .

- Thermal Behavior : Differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data?

Methodological Answer:

Q. How can computational modeling guide the study of this compound’s interactions?

Methodological Answer:

Q. What advanced techniques are recommended for environmental fate analysis?

Methodological Answer:

- Degradation Pathways :

- Ecotoxicology : Microcosm studies with Daphnia magna or algal species to assess chronic toxicity (NOEC/LOEC) under OECD guidelines .

Q. How can researchers design robust analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Sample Preparation :

- Detection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.